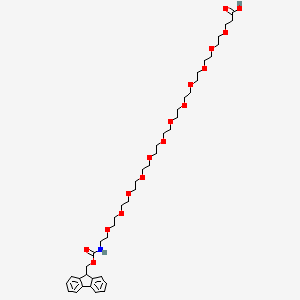Fmoc-NH-PEG12-CH2CH2COOH
CAS No.: 1952360-91-6; 756526-01-9; 850312-72-0
Cat. No.: VC5120741
Molecular Formula: C42H65NO16
Molecular Weight: 839.973
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1952360-91-6; 756526-01-9; 850312-72-0 |
|---|---|
| Molecular Formula | C42H65NO16 |
| Molecular Weight | 839.973 |
| IUPAC Name | 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
| Standard InChI | InChI=1S/C42H65NO16/c44-41(45)9-11-47-13-15-49-17-19-51-21-23-53-25-27-55-29-31-57-33-34-58-32-30-56-28-26-54-24-22-52-20-18-50-16-14-48-12-10-43-42(46)59-35-40-38-7-3-1-5-36(38)37-6-2-4-8-39(37)40/h1-8,40H,9-35H2,(H,43,46)(H,44,45) |
| Standard InChI Key | JYNHRDJTWNEGJE-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Introduction
Chemical Structure and Nomenclature
Fmoc-NH-PEG12-CH2CH2COOH, systematically named 5,8,11,14,17,20,23,26,29,32,35,38-Dodecaoxa-2-azahentetracontanedioic acid, 1-(9H-fluoren-9-ylmethyl) ester, features three functional regions:
-
Fmoc Group: A 9-fluorenylmethoxycarbonyl protecting group that shields the amine during synthesis .
-
PEG12 Spacer: A 12-unit polyethylene glycol chain imparting hydrophilicity and flexibility .
-
Terminal Carboxylic Acid: Enables conjugation via amide bond formation .
Table 1: Core Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 756526-01-9; 1952360-91-6 | |
| Molecular Formula | C₄₂H₆₅NO₁₆ | |
| Molecular Weight | 839.96 g/mol | |
| Density | 1.175 ± 0.06 g/cm³ | |
| Boiling Point | 870.4 ± 65.0 °C (Predicted) | |
| pKa | 4.28 ± 0.10 |
The dual CAS numbers likely reflect supplier-specific registrations, as molecular formulae and weights are identical across sources .
Synthesis and Reaction Suitability
Fmoc-NH-PEG12-CH2CH2COOH is synthesized through pegylation reactions, where the Fmoc group is introduced to protect the amine during solid-phase peptide synthesis (SPPS) . Subsequent coupling of the PEG12 spacer and propionic acid moiety yields the final product. Key synthetic steps include:
-
Deprotection: The Fmoc group is removed under basic conditions (e.g., piperidine), exposing the primary amine for further conjugation .
-
Conjugation: The terminal carboxylic acid reacts with primary amines via carbodiimide crosslinkers (e.g., EDC, HATU) .
| Parameter | Detail | Source |
|---|---|---|
| Reaction Type | Pegylation, Amide Bond Formation | |
| Storage Temperature | -20°C (Inert Atmosphere) | |
| Solubility | Polar Solvents (DMF, DMSO) |
The compound’s design minimizes aggregation in hydrophobic peptides, making it ideal for biomolecular tethering .
Applications in Targeted Protein Degradation
Role in PROTAC Synthesis
PROTACs are bifunctional molecules comprising:
-
E3 Ligase Ligand: Recruits ubiquitin-proteasome machinery.
-
Target Protein Ligand: Binds to the protein of interest.
Fmoc-NH-PEG12-CH2CH2COOH serves as a linker due to its:
Peptide Microarray Development
The compound facilitates peptide immobilization on surfaces via its carboxylic acid group, enabling high-throughput screening in drug discovery .
| Property | Value | Source |
|---|---|---|
| Physical Form | Viscous, Colorless to Yellow | |
| Melting Point | Not Available | |
| Flash Point | Not Available | |
| Stability | Light-Sensitive; Hygroscopic |
| Parameter | Detail | Source |
|---|---|---|
| GHS Classification | Warning (H315, H319) | |
| Precautionary Measures | Avoid Skin/Eye Contact | |
| First Aid | Rinse with Water if Exposed |
Handling requires personal protective equipment (PPE) and inert storage conditions .
Comparative Analysis with Analogues
Fmoc-NH-PEG12-CH2CH2COOH differs from shorter-chain variants (e.g., Fmoc-NH-PEG8-CH2COOH) in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume